7-(Benzyloxy)-4-chloro-6-methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple and readily available starting materials such as vanillin or methyl 4-hydroxy-3-methoxybenzoate. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, for example, includes steps such as substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . Similarly, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one involves benzylation, nitration, oxidation, reduction, and cyclization, with the reaction conditions such as the amount of reagent, temperature, and time being critical for the outcome .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been confirmed using spectroscopic methods like NMR and mass spectrometry. Additionally, X-ray powder diffraction and single crystal X-ray diffraction have been employed to determine the crystal systems and space groups of these compounds. For instance, one derivative crystallizes in an orthorhombic system with space group Fdd2, while another crystallizes in the orthorhombic system, space group Pbca . These studies provide detailed insights into the molecular geometry and intermolecular interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various contexts. For example, the reactions of tetrahydroisoquinolines have been studied, revealing the formation of different derivatives through thermal isomerization and reactions with organic and hydrohalic acids . These reactions are significant as they provide pathways to modify the chemical structure and potentially alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline nature and the specific crystal systems they belong to suggest a degree of stability and predictability in their solid-state forms. The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of these structures, as seen in the compound acting as an effective inhibitor on the proliferation of a lung cancer cell line . The substitution patterns and the presence of functional groups like methoxy and benzyloxy influence the overall planarity and the formation modes of intermolecular interactions, which are crucial for their biological activity and structural stabilization .
Scientific Research Applications
Synthesis and Chemical Properties
7-(Benzyloxy)-4-chloro-6-methoxyquinoline has been synthesized and studied for its chemical properties. Min Wang et al. (2015) described its synthesis from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination, confirming its structure through spectroscopy. This compound's synthesis is significant for further chemical and pharmacological research due to its complex structure and potential bioactivity (Wang et al., 2015).
Application in Alkaloid Synthesis
This compound has been used in the synthesis of complex alkaloids. Simon S. Cämmerer et al. (2003) utilized a palladium-mediated intramolecular aryl amination of a derivative of 7-benzyloxy-4-chloro-6-methoxyquinoline for the synthesis of Cryptocarya alkaloids. This methodology is crucial for the efficient synthesis of these biologically active compounds (Cämmerer et al., 2003).
Antibacterial and Antimicrobial Activities
Compounds derived from 7-(Benzyloxy)-4-chloro-6-methoxyquinoline have been explored for their antimicrobial properties. S. Shaikh (2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, which showed promise in antibacterial activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Shaikh, 2013).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKLZPMKNBDEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627294 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
CAS RN |
286371-49-1 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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